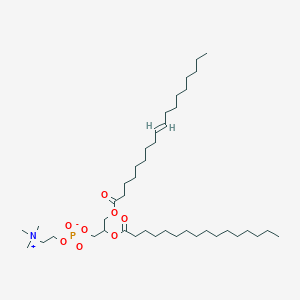![molecular formula C39H50NOPS B12297816 N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12297816.png)
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-2-Diphenylphosphanyl-1-[2-[2,4,6-Tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropan-2-sulfinamid: ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartigen Strukturmerkmale aus, darunter eine Diphenylphosphanyl-Gruppe, eine Tri(propan-2-yl)phenyl-Gruppe und ein Sulfinamid-Rest.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(1S)-2-Diphenylphosphanyl-1-[2-[2,4,6-Tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropan-2-sulfinamid umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Diphenylphosphanyl-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von Diphenylphosphin mit einem geeigneten halogenierten Vorläufer unter kontrollierten Bedingungen, um das Diphenylphosphanyl-Zwischenprodukt zu bilden.
Einführung der Tri(propan-2-yl)phenyl-Gruppe: Der nächste Schritt beinhaltet die Kupplung des Diphenylphosphanyl-Zwischenprodukts mit einem Tri(propan-2-yl)phenylhalogenid in Gegenwart eines geeigneten Katalysators, wie beispielsweise Palladium, um das gewünschte Produkt zu bilden.
Sulfinamid-Bildung:
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, ist entscheidend, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
N-[(1S)-2-Diphenylphosphanyl-1-[2-[2,4,6-Tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropan-2-sulfinamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden, abhängig vom Oxidationsmittel und den Reaktionsbedingungen.
Reduktion: Reduktionsreaktionen können die Sulfinamidgruppe in ein Amin oder andere reduzierte Formen umwandeln.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an den Phenylringen oder am Sulfinamid-Rest.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Acylierungsmittel können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine und andere reduzierte Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
N-[(1S)-2-Diphenylphosphanyl-1-[2-[2,4,6-Tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropan-2-sulfinamid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Ligand in der Koordinationschemie und Katalyse eingesetzt.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde oder Inhibitor.
Medizin: Auf sein therapeutisches Potenzial in der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Synthese von fortschrittlichen Materialien und Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[(1S)-2-Diphenylphosphanyl-1-[2-[2,4,6-Tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropan-2-sulfinamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität durch kompetitive Inhibition oder allosterische Regulation modulieren. Die beteiligten Pfade können je nach spezifischer Anwendung und Zielstruktur variieren.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfinamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings or the sulfinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[(1S)-2-Diphenylphosphanyl-1-[2-[2,4,6-Trimethylphenyl]phenyl]ethyl]-2-methylpropan-2-sulfinamid
- N-[(1S)-2-Diphenylphosphanyl-1-[2-[2,4,6-Triethylphenyl]phenyl]ethyl]-2-methylpropan-2-sulfinamid
Einzigartigkeit
N-[(1S)-2-Diphenylphosphanyl-1-[2-[2,4,6-Tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropan-2-sulfinamid ist aufgrund des Vorhandenseins der Tri(propan-2-yl)phenyl-Gruppe einzigartig, die ihr besondere sterische und elektronische Eigenschaften verleiht. Diese Einzigartigkeit kann ihre Reaktivität, Bindungsaffinität und Gesamtleistung in verschiedenen Anwendungen beeinflussen.
Eigenschaften
Molekularformel |
C39H50NOPS |
|---|---|
Molekulargewicht |
611.9 g/mol |
IUPAC-Name |
N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H50NOPS/c1-27(2)30-24-35(28(3)4)38(36(25-30)29(5)6)34-23-17-16-22-33(34)37(40-43(41)39(7,8)9)26-42(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-25,27-29,37,40H,26H2,1-9H3/t37-,43?/m1/s1 |
InChI-Schlüssel |
DLRLCFOJDAMIJT-HVJXEPNNSA-N |
Isomerische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-cyclopropylthiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonyl-piperazine-2-carboxamide](/img/structure/B12297739.png)
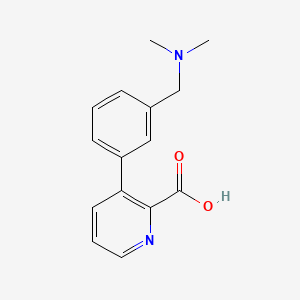
![2-[2-methyl-6-(3,6,15-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297741.png)
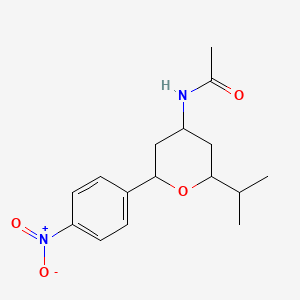
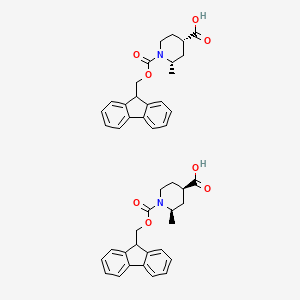
![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)methanesulfonamide](/img/structure/B12297770.png)
![2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride](/img/structure/B12297778.png)
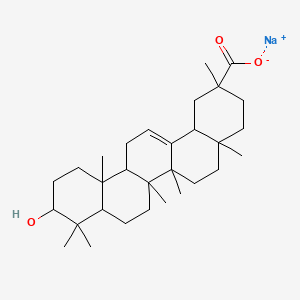
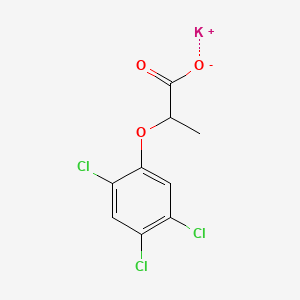
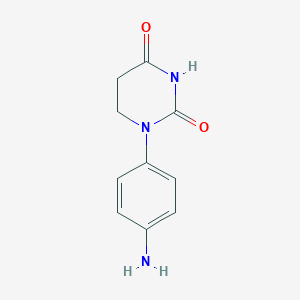
![methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12297802.png)
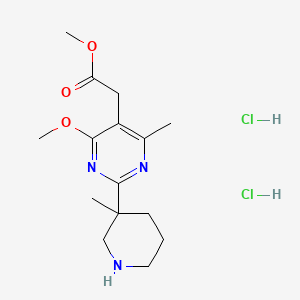
![1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium;diiodide](/img/structure/B12297809.png)
